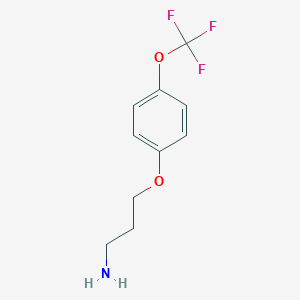

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine

Description

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14/h2-5H,1,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFSJWOKLUNXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618610 | |

| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189876-53-7 | |

| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Ketone Intermediates

3-(4-(Trifluoromethoxy)phenoxy)propan-1-one is synthesized via Friedel-Crafts acylation or alkylation, followed by reductive amination. The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol to produce the amine .

Example Protocol :

-

Ketone Synthesis : 4-(Trifluoromethoxy)phenol + 3-chloropropionyl chloride → 3-(4-(trifluoromethoxy)phenoxy)propan-1-one (AlCl₃, 0°C, 85% yield).

-

Reduction : Ketone + NH₄OAc/NaBH₃CN → Amine (rt, 24 h, 76% yield) .

Epoxide Ring-Opening with Subsequent Amination

Epichlorohydrin is reacted with 4-(trifluoromethoxy)phenol under basic conditions to form a glycidyl ether intermediate. The epoxide is then opened with aqueous ammonia to yield the amine .

Reaction Scheme :

Conditions :

Oxime Formation and Reduction

4-(Trifluoromethoxy)phenol is alkylated with 1-chloro-3-nitropropane to form 3-(4-(trifluoromethoxy)phenoxy)propan-1-one. The ketone is converted to an oxime using hydroxylamine hydrochloride, followed by reduction with LiAlH₄ .

Data :

| Step | Reagents | Yield |

|---|---|---|

| Alkylation | 1-Chloro-3-nitropropane, K₂CO₃ | 72% |

| Oxime Formation | NH₂OH·HCl, EtOH | 89% |

| Reduction | LiAlH₄, THF | 65% |

Mitsunobu Reaction for Ether Formation

A Mitsunobu reaction couples 4-(trifluoromethoxy)phenol with 3-azidopropanol, followed by Staudinger reduction to convert the azide to an amine .

Procedure :

-

Mitsunobu : DIAD, PPh₃, 4-(Trifluoromethoxy)phenol + 3-azidopropanol → Azido ether (82% yield).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine serves as a crucial building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives with different functional groups.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides or acyl chlorides | Presence of a base |

Biology

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding. Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, assays conducted on MCF-7 breast cancer cells revealed a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Assay Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 45 |

| HeLa | 20 | 30 |

| A549 | 15 | 50 |

Medical Applications

In medicinal chemistry, the compound is being explored for its pharmacological properties. It acts as a serotonin reuptake inhibitor, which can enhance mood and emotional stability by increasing serotonin levels in the synaptic cleft. Similar compounds have demonstrated significant antidepressant effects in animal models.

Mechanism of Action

The mechanism involves the interaction with serotonin transporters in the brain, inhibiting the reuptake of serotonin into presynaptic neurons. This action potentially positions it as a candidate for developing new antidepressant therapies.

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and materials with unique properties. Its distinct structural features allow for applications in creating advanced materials that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Ring

The biological activity of aryloxypropanamine derivatives is highly sensitive to substituents on the phenoxy ring. Key comparisons include:

- Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃): 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine (CAS: 1260651-23-7) replaces –OCF₃ with –CF₃. While both groups are electron-withdrawing, –OCF₃ offers greater steric bulk and may improve metabolic resistance due to reduced susceptibility to oxidative metabolism compared to –CF₃ . 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (CAS: 1260651-23-7) demonstrates similar electronic effects but positional isomerism alters binding affinity in target-specific applications .

- Styryl or Alkyne Substituents: OX03383 (N,N-dimethyl-3-(4-(phenylethynyl)phenoxy)propan-1-amine) and OX03385 (N,N-dimethyl-3-(4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)phenoxy)propan-1-amine) feature rigid, unsaturated linkers. These compounds exhibit reduced potency compared to analogues with (E)-olefin linkers, suggesting that excessive rigidity or steric hindrance disrupts optimal binding .

- Bicyclic Systems: OX03390 (quinoline-substituted) and OX03391 (quinoxaline-substituted) replace the trifluoromethoxy group with nitrogen-containing heterocycles. These modifications reduce potency, highlighting the importance of the –OCF₃ group in maintaining activity .

Linker Modifications

The propylamine linker’s flexibility and substitution significantly influence bioactivity:

- Saturated vs. Unsaturated Linkers: OX03384 (N,N-dimethyl-3-(4-phenethylphenoxy)propan-1-amine) uses a saturated linker but shows lower potency than analogues with conjugated systems, emphasizing the need for partial rigidity to orient the molecule correctly . DMH3 (N,N-dimethyl-3-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)propan-1-amine) incorporates a pyrazolo-pyrimidinyl group, demonstrating that extended aromatic systems can enhance target engagement but may complicate pharmacokinetics .

Amine Substitution

- Primary Amine vs. Dimethylamine: The primary amine in 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine contrasts with dimethylated analogues like OX03383–OX03385. Dimethylation often reduces potency, as seen in OX03386 (N-(4-(3-(dimethylamino)propoxy)phenyl)benzamide), where a secondary amide linker further diminishes activity .

Metabolic Stability

- The trifluoromethoxy group in this compound likely improves metabolic stability compared to compounds with unsubstituted phenoxy groups or labile substituents. Bicyclic isosteres (e.g., OX03390–OX03393) were designed to enhance stability but showed reduced potency, underscoring a balance between stability and target affinity .

Tabulated Comparison of Key Analogues

Biological Activity

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, a compound characterized by the presence of a trifluoromethoxy group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethoxy group attached to a phenoxy moiety, linked to a propan-1-amine chain. This configuration enhances its lipophilicity and potential interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₃NO₂ |

| Molecular Weight | 273.25 g/mol |

| CAS Number | 189876-53-7 |

The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can influence the compound's interaction with various biological targets. It is hypothesized that the compound may modulate enzyme activity and influence cellular signaling pathways, particularly those related to neurotransmitter uptake and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Activity

Studies have shown that compounds containing trifluoromethyl groups can enhance the inhibition of serotonin reuptake, which is crucial for antidepressant effects. The presence of the trifluoromethoxy group in this compound may similarly enhance its efficacy in modulating serotonin levels .

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways. The trifluoromethoxy group may play a role in increasing the compound's potency against certain cancer cell lines .

3. Enzyme Modulation

The ability of this compound to modulate enzyme activity makes it valuable in studying cellular processes. It has been noted for its potential to interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study 1: Antidepressant Activity

A comparative study on various trifluoromethyl-substituted compounds demonstrated that those with para-substituted groups showed significantly higher potency in inhibiting serotonin uptake compared to their non-fluorinated analogs. This suggests that this compound may exhibit similar enhancements in antidepressant activity due to its structural properties .

Case Study 2: Anticancer Screening

In vitro assays conducted on several derivatives of phenolic compounds highlighted the importance of substituents like trifluoromethoxy in enhancing anticancer activity. The findings indicated that such modifications could lead to increased apoptosis in cancer cells, suggesting a promising avenue for further research on this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethoxy)phenol and 3-bromopropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling temperature (60–80°C) and reaction time (12–24 hrs) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity . For enantiomeric purity, asymmetric catalysis or chiral resolving agents (e.g., tartaric acid derivatives) may be employed .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm proton environments (e.g., trifluoromethoxy group at δ ~120–125 ppm in ¹³C NMR) and amine protons (δ ~1.5–2.5 ppm in ¹H NMR).

- LC-MS : Verify molecular ion peaks (expected m/z: 265.2 [M+H]⁺) and detect impurities.

- Elemental Analysis : Match calculated vs. observed C, H, N, F content.

Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture (use desiccants) and light, as the trifluoromethoxy group is susceptible to hydrolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the phenoxy group).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound, particularly in CNS research?

- Methodological Answer :

- Serotonin Transporter (SERT) Binding Assays : Use radiolabeled [³H]paroxetine in HEK293 cells expressing SERT. Competitive binding studies (IC₅₀ determination) can compare potency to fluoxetine derivatives .

- CYP450 Inhibition Screening : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification of metabolites .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the phenoxy ring (e.g., introduce electron-withdrawing groups) or vary the amine chain length.

- Molecular Docking : Use AutoDock Vina to predict binding poses against targets like SERT or 5-HT receptors.

- Pharmacokinetic Profiling : Measure logP (octanol/water partition) and pKa to optimize blood-brain barrier penetration .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) for enantioselective amination.

- Continuous Flow Chemistry : Enhance reproducibility and heat management in large-scale reactions.

- Chiral HPLC : Monitor enantiomeric excess (ee) during process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.